BenchChemオンラインストアへようこそ!

5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide

Lipophilicity Drug-likeness Benzofuran SAR

This screening compound features a 5-ethoxy substituent (logP 4.64) and a unique N-methylacetamido side chain that eliminates anilide H-bond donation while adding dual acceptor sites. Ideal for matched-pair DMPK studies with the 5-methoxy analog (ΔlogP +0.39) and for probing PDE4/TNF engagement in COPD, asthma, or atopic dermatitis cell-based assays. Also recommended for Srt A antivirulence panels (S. aureus/MRSA). Purity: ≥95%. Request a quote for quantities from mg to g.

Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
CAS No. 929428-24-0
Cat. No. B6525254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide
CAS929428-24-0
Molecular FormulaC26H24N2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)N(C)C(=O)C)C4=CC=CC=C4
InChIInChI=1S/C26H24N2O4/c1-4-31-21-14-15-23-22(16-21)24(25(32-23)18-8-6-5-7-9-18)26(30)27-19-10-12-20(13-11-19)28(3)17(2)29/h5-16H,4H2,1-3H3,(H,27,30)
InChIKeyMGFSEDBGAXHWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide (CAS 929428-24-0): Chemical Identity and Procurement-Relevant Baseline


5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide (CAS 929428-24-0) is a fully synthetic, achiral benzofuran-3-carboxamide derivative with molecular formula C26H24N2O4 and molecular weight 428.49 g/mol . The compound features a 5-ethoxy substituent on the benzofuran core, a 2-phenyl ring, and an N-[4-(N-methylacetamido)phenyl] carboxamide side chain. It belongs to a structurally defined subclass of 2-phenylbenzofuran-3-carboxamides that has been the subject of multiple drug discovery programs targeting phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) inhibition, as documented in foundational patent US5925636 [1]. The compound is commercially available as a research-grade screening compound (typical purity ≥95%) from multiple non-excluded suppliers . Critically, no primary research publication or public bioassay database currently reports quantitative biological activity data for this specific CAS number; selection decisions must therefore rely on structural differentiation from closely related analogs and class-level pharmacological precedent.

Why Generic Substitution Fails for 5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide (CAS 929428-24-0)


Within the 2-phenylbenzofuran-3-carboxamide class, even single-atom modifications at the 5-position or on the anilide ring produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and target engagement profiles that invalidate simple functional interchange [1]. Published structure–activity relationship (SAR) studies on closely related 2-phenyl-benzofuran-3-carboxamides demonstrate that replacement of hydroxyl with methoxyl, halogen, or nitro groups at the 2-phenyl position sharply reduces enzyme inhibitory activity, confirming that pharmacophoric contributions are exquisitely sensitive to substitution pattern [2]. The N-methylacetamido moiety present in CAS 929428-24-0 introduces dual hydrogen-bond acceptor sites (amide carbonyl plus acetamide carbonyl) and a tertiary amide that eliminates the H-bond donor character of a secondary anilide—features that cannot be replicated by simpler N-phenyl or N-alkyl carboxamide analogs. For procurement decisions, substituting CAS 929428-24-0 with a methoxy congener (e.g., CAS 929451-39-8) alters computed logP by approximately +0.39 log units and polar surface area by −0.42 Ų , differences sufficient to meaningfully affect membrane permeability, metabolic stability, and off-target binding profiles in cell-based screening cascades.

Product-Specific Quantitative Differentiation Evidence for 5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide (CAS 929428-24-0)


Lipophilicity Differentiation: 5-Ethoxy vs. 5-Methoxy Analog – Computed logP Comparison

The 5-ethoxy substituent on CAS 929428-24-0 confers measurably higher lipophilicity compared to the direct 5-methoxy analog (CAS 929451-39-8). Computed logP (XLogP3/consensus model) for the ethoxy compound is 4.64 versus 4.26 for the methoxy congener, representing a ΔlogP of +0.39 log units . This translates to an approximately 2.45-fold increase in calculated 1-octanol/water partition coefficient—a difference that, according to well-established medicinal chemistry principles, can shift membrane permeability, plasma protein binding, and CYP450 susceptibility in cell-based assays. The computed aqueous solubility (logSw) shows a modest difference: −4.45 for the ethoxy compound versus −4.59 for the methoxy analog (ΔlogSw = +0.14), indicating marginally higher predicted aqueous solubility for CAS 929428-24-0 .

Lipophilicity Drug-likeness Benzofuran SAR Physicochemical profiling

Polar Surface Area and Hydrogen-Bonding Profile: Differentiation from 5-Methoxy Analog

The computed topological polar surface area (TPSA) for CAS 929428-24-0 is 54.82 Ų, compared to 55.24 Ų for the 5-methoxy analog—a small but consistent ΔTPSA of −0.42 Ų . Both compounds possess 6 hydrogen-bond acceptor sites and 1 hydrogen-bond donor site (the carboxamide NH). The N-methylacetamido side chain contributes three H-bond acceptors (amide C=O, acetamide C=O, and acetamide tertiary N) without adding any additional H-bond donor beyond the central carboxamide NH—a key pharmacophoric distinction from secondary anilide analogs . This H-bond acceptor-to-donor ratio of 6:1 places the compound within favorable drug-likeness space (Lipinski Rule of 5 compliant: MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) while providing multiple directional H-bond acceptor vectors for target engagement .

Polar surface area Hydrogen bonding Oral bioavailability prediction Benzofuran SAR

Benzofuran-3-Carboxamide Class-Level Evidence: PDE4/TNF Inhibition as a Validated Therapeutic Axis

Compounds within the 2-phenylbenzofuran-3-carboxamide structural class, including those with alkoxy substitution at the 5-position, are explicitly claimed as inhibitors of phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) production in US Patent US5925636, which describes standard PDE4 enzyme inhibition assay methodology (Schilling et al., Anal. Biochem. 216:154, 1994; Thompson and Strada, Adv. Cycl. Nucl. Res. 8:119, 1979) for evaluating compounds of this exact general formula [1]. While no IC50 data specific to CAS 929428-24-0 has been published, the patent exemplifies structurally analogous benzofuran-4-carboxamides with demonstrated PDE4 inhibitory activity, establishing the chemotype's pharmacological validity [1]. The N-methylacetamido side chain present in CAS 929428-24-0 is functionally distinct from the simpler N-phenyl, N-benzyl, or N-alkyl carboxamides explicitly disclosed in the patent, providing a differentiated pharmacophoric feature that may confer altered subtype selectivity (PDE4A vs. PDE4B vs. PDE4D) or improved metabolic stability relative to the patent-exemplified comparators [1].

Phosphodiesterase IV TNF-alpha inhibition Inflammation Benzofuran pharmacology

Sortase A Inhibitory Scaffold Validation: 2-Phenyl-Benzofuran-3-Carboxamide Class SAR

In a peer-reviewed study by He et al. (2017), a series of 2-phenyl-benzofuran-3-carboxamide derivatives were synthesized and evaluated as inhibitors of Staphylococcus aureus Sortase A (Srt A), a critical virulence factor transpeptidase [1]. The most potent compound (Ia-22) exhibited an IC50 of 30.8 µM against Srt A, representing a 4.2-fold improvement over the reference inhibitor pHMB (IC50 = 130 µM) [1]. Critically, the SAR analysis demonstrated that the carboxamide group at the 3-position was essential for inhibitory activity, and that modification of the 2-phenyl substituent (replacement of hydroxyl with methoxyl, halogen, or nitro groups) substantially reduced potency [1]. CAS 929428-24-0 shares the identical 2-phenylbenzofuran-3-carboxamide core scaffold and features a 5-ethoxy substituent and N-methylacetamido anilide side chain—structural features not evaluated in the original SAR series—representing a novel substitution pattern within this validated antivirulence chemotype [1].

Sortase A inhibition Antivirulence Staphylococcus aureus Benzofuran SAR

Molecular Weight Differential and Bulk Property Comparison with the Core 5-Ethoxy-2-Phenylbenzofuran-3-Carboxamide Scaffold

CAS 929428-24-0 (MW = 428.49 g/mol) incorporates an N-methylacetamido anilide side chain that adds 147.2 g/mol relative to the unsubstituted core scaffold 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide (CAS 384793-67-3, MW = 281.3 g/mol) . This molecular weight increase is pharmacologically significant: the N-methylacetamido group provides three additional H-bond acceptor sites and increases the heavy atom count from 21 to 32, expanding the potential target interaction surface while maintaining compliance with Lipinski's Rule of 5 (MW < 500) . For comparison, the 5-ethoxy-2-methyl congener (benchchem reference, MW ~394 g/mol) lacks both the 2-phenyl ring and the N-methylacetamido group, resulting in a substantially different pharmacophoric profile . The higher MW and increased H-bonding capacity of CAS 929428-24-0 relative to the core scaffold predicts improved target binding enthalpy at the cost of moderately reduced ligand efficiency (LE) indices, a trade-off that is appropriate for lead optimization programs targeting protein–protein interfaces (e.g., PDE4, Srt A) where larger contact surfaces are required [1].

Molecular weight Fragment-based drug design Ligand efficiency Benzofuran scaffold

Transparency Statement: Absence of Direct Target-Specific Bioactivity Data for CAS 929428-24-0

No quantitative bioassay data (IC50, EC50, Ki, Kd, % inhibition at defined concentration, or cell viability data) specific to CAS 929428-24-0 were identified in any of the following authoritative public databases as of the search date: PubMed, ChEMBL, BindingDB, PubChem BioAssay, DrugBank, PDB, or Google Patents (full-text searching of patent examples) [1][2][3]. This absence of public bioactivity data is not necessarily indicative of a lack of biological activity; rather, it reflects the compound's status as a commercial screening library member whose primary characterization data may reside in proprietary vendor or client databases. By contrast, the closely related 5-methoxy analog (CAS 929451-39-8) has been reported to exhibit IC50 = 15.2 µM against A549 lung carcinoma cells (apoptosis induction mechanism) on a vendor platform , though the original primary publication source for this data point could not be independently verified. Procurement decisions for CAS 929428-24-0 should therefore account for the absence of publicly available bioactivity data and the corresponding need for de novo biological characterization.

Data transparency Bioactivity gap Procurement risk assessment Screening compound selection

Best Research and Industrial Application Scenarios for 5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide (CAS 929428-24-0)


Lead-Like Screening for PDE4-Dependent Inflammatory Disease Models Requiring Elevated Lipophilicity

Based on the patent-established PDE4/TNF inhibitory mechanism of the benzofuran-3-carboxamide class [1] and the differentiated logP of 4.64 for CAS 929428-24-0 , this compound is best deployed in cell-based screening cascades for chronic obstructive pulmonary disease (COPD), asthma, or atopic dermatitis where target engagement at intracellular PDE4 isoforms requires adequate membrane permeability. The 0.39 logP advantage over the 5-methoxy analog predicts improved cell membrane partitioning, which may translate to enhanced apparent potency in whole-cell cAMP hydrolysis assays. Screening teams should pair this compound with the 5-methoxy congener as a matched-pair control to directly quantify the contribution of 5-alkoxy lipophilicity to cellular efficacy and cytotoxicity windows.

Sortase A Antivirulence Screening Against Gram-Positive Pathogens

The structural identity of the 2-phenylbenzofuran-3-carboxamide core in CAS 929428-24-0 with the published Srt A inhibitory series [2] supports its inclusion in antivirulence screening panels targeting Staphylococcus aureus (including MRSA) and other Gram-positive pathogens. The N-methylacetamido side chain represents an unexplored substitution within this SAR series; testing CAS 929428-24-0 alongside the benchmark compound Ia-22 (Srt A IC50 = 30.8 µM) would directly probe whether the N-methylacetamido group enhances potency through additional H-bond interactions with Srt A active site residues Cys184, Trp194, or Arg197 [2].

Physicochemical Matched-Pair Analysis in Drug Metabolism and Pharmacokinetics (DMPK) Studies

The well-defined structural difference between CAS 929428-24-0 (5-ethoxy, logP 4.64) and its 5-methoxy analog (logP 4.26) makes this compound pair ideal for systematic DMPK matched-pair studies. Researchers can quantify the effect of a single methylene unit (OEt vs. OMe) on microsomal stability, CYP450 isoform inhibition, plasma protein binding, and Caco-2 permeability. Such data directly inform lead optimization decisions about alkoxy chain length at the benzofuran 5-position across the broader chemotype.

Chemical Biology Probe Development for N-Methylacetamido-Containing Pharmacophore Characterization

The N-methylacetamido anilide group in CAS 929428-24-0 serves as a distinctive pharmacophoric element that can function as both a hydrogen-bond acceptor array and a metabolic soft spot (N-dealkylation, acetamide hydrolysis). This compound is suitable for use as a tool compound in chemical biology studies aimed at characterizing the metabolic fate and target engagement kinetics of N-methylacetamido-containing screening hits. Procurement of CAS 929428-24-0 alongside its N-H anilide analog (if available) would enable direct assessment of how N-methylation affects metabolic stability and off-target binding in the benzofuran-3-carboxamide series.

Quote Request

Request a Quote for 5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.